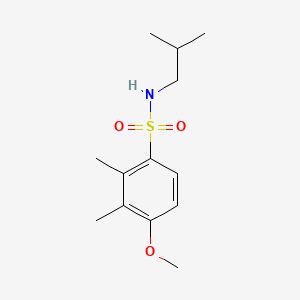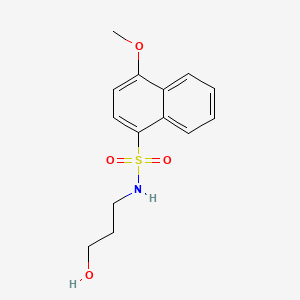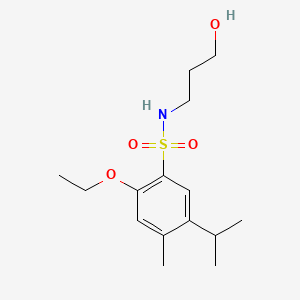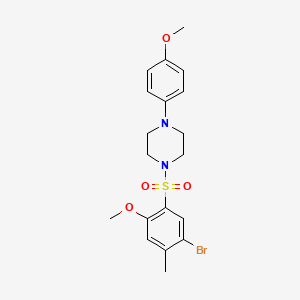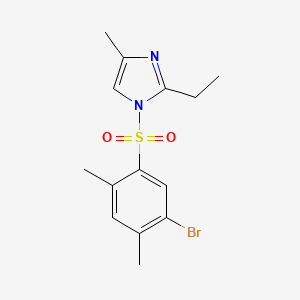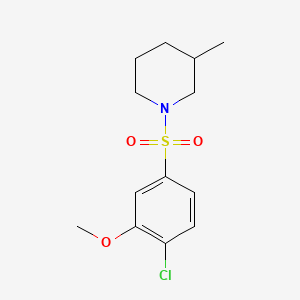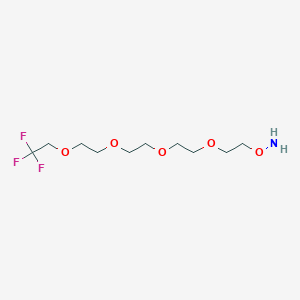
1,1,1-三氟乙基-PEG4-氨基氧基
描述
“1,1,1-Trifluoroethyl-PEG4-Aminooxy” is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Structure Analysis
The molecular formula of “1,1,1-Trifluoroethyl-PEG4-Aminooxy” is C10H20F3NO5 . The molecular weight is 291.3 g/mol . The structure includes a trifluoroethyl group, a PEG4 chain, and an aminooxy functional group .
Chemical Reactions Analysis
As a PEG-based PROTAC linker, “1,1,1-Trifluoroethyl-PEG4-Aminooxy” can be used to connect two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The specific chemical reactions involved in this process are not detailed in the retrieved resources.
科学研究应用
生物偶联
1,1,1-三氟乙基-PEG4-氨基氧基中的氨基氧基可以用于生物偶联 . 生物偶联是指将两种生物分子化学连接在一起的过程,它被应用于许多研究领域,包括药物递送、生物标志物发现以及治疗性蛋白的开发。
药物递送
1,1,1-三氟乙基-PEG4-氨基氧基可用于药物递送系统 . 治疗性分子的聚乙二醇化可以提高其稳定性、溶解度和半衰期,使其作为药物更有效。
蛋白降解靶向嵌合体 (PROTACs) 的开发
1,1,1-三氟乙基-PEG4-氨基氧基是一种聚乙二醇 (PEG) 基连接剂,专为开发蛋白降解靶向嵌合体 (PROTACs) 而设计 . PROTACs 是一种新型药物,其作用机制是通过标记致病蛋白,使其被细胞的天然蛋白降解机制破坏。
作用机制
Target of Action
PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The aminooxy group in 1,1,1-Trifluoroethyl-PEG4-Aminooxy can react with an aldehyde to form an oxime bond .
Mode of Action
1,1,1-Trifluoroethyl-PEG4-Aminooxy acts as a linker in the synthesis of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This allows for the selective degradation of specific proteins within the cell .
Biochemical Pathways
The key biochemical pathway involved in the action of 1,1,1-Trifluoroethyl-PEG4-Aminooxy is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using 1,1,1-Trifluoroethyl-PEG4-Aminooxy to create PROTACs, it is possible to selectively target specific proteins for degradation, potentially altering various downstream cellular processes depending on the function of the target protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .
Result of Action
The result of the action of 1,1,1-Trifluoroethyl-PEG4-Aminooxy, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 1,1,1-Trifluoroethyl-PEG4-Aminooxy include temperature and storage conditions . It is recommended to store the compound at -20°C . Aminooxy compounds are very reactive and sensitive; they cannot be stored for long term and immediate use (within 1 week) is highly recommended .
未来方向
The future directions of “1,1,1-Trifluoroethyl-PEG4-Aminooxy” are likely to be in the field of drug development, particularly in the design and synthesis of PROTACs . As a PEG-based PROTAC linker, it has potential applications in the selective degradation of target proteins, which is a promising approach for the development of targeted therapy drugs .
生化分析
Biochemical Properties
1,1,1-Trifluoroethyl-PEG4-Aminooxy is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
The cellular effects of 1,1,1-Trifluoroethyl-PEG4-Aminooxy are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of 1,1,1-Trifluoroethyl-PEG4-Aminooxy involves its role as a linker in PROTACs . By connecting a ligand for an E3 ubiquitin ligase with a ligand for a target protein, 1,1,1-Trifluoroethyl-PEG4-Aminooxy enables the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
属性
IUPAC Name |
O-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO5/c11-10(12,13)9-18-6-5-16-2-1-15-3-4-17-7-8-19-14/h1-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCKGCTWRTZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(F)(F)F)OCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




